rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate
Description
The compound rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which are bicyclic structures featuring a nitrogen atom at the bridgehead position. This compound is characterized by:
- A tert-butyl ester at the 8-position.
- Methyl esters at the 6- and 7-positions.
- A hydroxyl group at the 2-position with a specific stereochemical configuration (1R,2R,5R,6S,7R).
These structural features make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or bioactive molecules, where stereochemical precision and functional group diversity are critical.
Properties
Molecular Formula |
C16H25NO7 |
|---|---|
Molecular Weight |
343.37 g/mol |
IUPAC Name |
8-O-tert-butyl 6-O,7-O-dimethyl (1S,2S,5S,6R,7S)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate |
InChI |
InChI=1S/C16H25NO7/c1-16(2,3)24-15(21)17-8-6-7-9(18)12(17)11(14(20)23-5)10(8)13(19)22-4/h8-12,18H,6-7H2,1-5H3/t8-,9-,10-,11-,12+/m0/s1 |
InChI Key |
XBPDOBDYFWJNLB-UHFZAUJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@@H]1[C@H]([C@H]2C(=O)OC)C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(C2C(=O)OC)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Core Bicyclic Framework Synthesis
The bicyclo[3.2.1]octane core, specifically the 8-azabicyclo[3.2.1]octane scaffold, is typically constructed via [3+2] cycloaddition reactions, which have been well documented in recent literature. Sonnleitner (2022) describes a microwave-assisted flow [3+2]-cycloaddition as an efficient method to assemble 8-aza- and 8-oxabicyclo[3.2.1]octanes with high stereochemical control. This method allows the formation of the bicyclic ring system with the desired stereochemistry at positions 1, 2, 5, 6, and 7, which is critical for the biological activity of the compound.
Functional Group Introduction and Derivatization
Hydroxylation and Esterification
Hydroxyl groups at the C2 position are introduced via dihydroxylation reactions on the bicyclic scaffold. These reactions are typically carried out using osmium tetroxide or similar reagents to achieve syn-dihydroxylation, yielding the 2-hydroxy functionality with stereochemical fidelity.
The tert-butyl ester groups at the 6, 7, and 8 positions are introduced through esterification reactions. The use of tert-butyl protecting groups is common for carboxylic acids to enhance stability and facilitate purification. Esterification is often performed using tert-butyl alcohol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or via acid chloride intermediates.
Hydrolysis and Protection Strategies
Selective hydrolysis of ester groups can be achieved under basic conditions using lithium hydroxide monohydrate or sodium hydroxide in mixed solvent systems such as tetrahydrofuran (THF) and water or ethanol. For example, hydrolysis at 70°C for 3-6 hours can convert esters to carboxylic acids without affecting other sensitive groups.
The use of protecting groups such as tert-butoxycarbonyl (Boc) on nitrogen atoms is crucial during multi-step synthesis to prevent undesired side reactions. Boc protection and deprotection protocols are well-established and commonly employed in the synthesis of azabicyclic compounds.
Cyclization and Ring-Closure Techniques
The formation of the azabicyclic ring system can also be accomplished by intramolecular cyclization strategies involving amine and carboxylate functionalities. Diphenyl phosphoryl azide (DPPA) mediated Curtius rearrangement is one such method to generate isocyanate intermediates that cyclize to form the bicyclic amine structure.
Detailed Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may yield an alcohol.
Scientific Research Applications
rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate is a complex organic compound that belongs to the tropane alkaloids class. It features a bicyclic structure with a nitrogen atom in the ring system, typical of biologically active tropane derivatives. The presence of multiple carboxylate groups enhances its potential for diverse chemical interactions and biological activities.
Potential Applications
The compound has potential applications in various fields:
- Pharmaceutical Research : It can be a precursor for synthesizing new pharmaceutical agents.
- Agrochemicals : It may be used in developing new agrochemicals.
- Material Science : It may be incorporated into new materials.
Synthesis
The synthesis of this compound can be achieved through several methods. Recent advances in synthetic methodologies have improved yields and selectivity for such complex structures.
Biological Activities
Tropane alkaloids are known for diverse biological activities, including anticholinergic effects that can influence neurotransmitter systems. this compound may exhibit these activities.
Mechanism of Action
The mechanism of action of rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 8-azabicyclo[3.2.1]octane derivatives, focusing on substituents, stereochemistry, synthesis routes, and functional reactivity.
Key Findings
Substituent Effects: Ester Groups: Methyl or ethyl esters (e.g., 152b) simplify synthesis and stabilize intermediates, whereas tert-butyl esters (e.g., major 248) enhance steric protection of reactive sites . Hydroxyl/Cyano/Bromo Groups: The target compound’s hydroxyl group contrasts with cyano (133j) or bromo (213) substituents, which respectively modulate electronic properties or serve as leaving groups for further reactions .
Stereochemical Complexity :
- The (1R,2R,5R,6S,7R) configuration of the target compound underscores the importance of stereochemistry in bioavailability. Analogues like 133j (endo/exo isomers) demonstrate how stereochemistry affects reactivity and physical properties .
Synthetic Routes :
- Cycloaddition : A common strategy for constructing the bicyclic core (e.g., 133j , 213 ) .
- Functional Group Interconversion : Hydroxymethyl groups in 248 are converted to bromomethyl derivatives using MsCl/TEA, highlighting the utility of post-synthetic modifications .
Yield and Efficiency :
- High-yield reactions (e.g., 99% for 152b ) contrast with more complex multi-step syntheses (e.g., 213 ), emphasizing the trade-off between simplicity and functional diversity .
Biological Activity
The compound rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate belongs to the class of tropane alkaloids, known for their diverse biological activities. This compound features a bicyclic structure containing a nitrogen atom and multiple carboxylate groups that enhance its chemical interactions and biological potential.
- Molecular Formula : C13H17NO7
- Molecular Weight : 299.28 g/mol
- CAS Number : [Not provided in the search results]
Biological Activities
Tropane alkaloids are recognized for their various pharmacological effects, including anticholinergic properties that influence neurotransmitter systems in the body. The biological activity of this compound can be summarized as follows:
- Anticholinergic Effects : The compound may exhibit anticholinergic activity by blocking acetylcholine receptors, which could have implications in treating conditions like motion sickness and muscle spasms.
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition : Recent studies highlight the potential of similar azabicyclo compounds to inhibit NAAA activity. This inhibition can lead to increased levels of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties .
- Pharmacokinetic Properties : The stereochemistry of the compound significantly influences its pharmacokinetic profile. The presence of tert-butyl and dimethyl substituents enhances solubility and interaction with biological targets.
Structure-Activity Relationship (SAR)
The structural configuration of this compound is crucial for its biological activity:
| Compound Feature | Description |
|---|---|
| Chiral Centers | The compound contains multiple chiral centers that affect its biological interactions and efficacy. |
| Carboxylate Groups | Enhance chemical reactivity and potential interactions with various biological targets. |
| Tert-butyl Group | Modulates solubility and receptor binding affinity. |
Case Studies and Research Findings
Several studies have explored related compounds with similar structural characteristics:
- Inhibition Studies : A study on pyrazole azabicyclo[3.2.1]octane derivatives demonstrated that modifications in structure led to significant variations in NAAA inhibitory activity (IC50 values ranging from low nanomolar to micromolar ranges) . This suggests that rac-8-tert-butyl 6,7-dimethyl may also exhibit potent inhibitory effects depending on its specific structural modifications.
- Analgesic Activity : Compounds with similar bicyclic structures have shown promise in managing inflammatory pain through their ability to modulate endocannabinoid levels by inhibiting enzymes like NAAA .
Q & A
How can researchers optimize the multi-step synthesis of this compound while maintaining stereochemical integrity?
Methodological Answer:
Synthesis requires careful selection of protecting groups and stereoselective reactions. For example, tert-butoxycarbonyl (Boc) groups are widely used to protect amine functionalities in bicyclic intermediates, as seen in related azabicyclo compounds . Key steps include:
- Oxidation/Reduction : Use potassium permanganate for controlled oxidation to carboxylic acids or lithium aluminum hydride (LiAlH4) for selective reduction of carbonyl groups .
- Cyclization : Employ coupling agents like EDC or DCC to facilitate ring closure while minimizing racemization .
- Stereochemical Control : Chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution may be required to preserve the (1R,2R,5R,6S,7R) configuration .
Data Consideration : Monitor reaction progress via TLC or HPLC to ensure intermediates retain stereochemical fidelity. Contradictions in yields (e.g., 70–90% in similar syntheses) may arise from trace moisture or impurities in reagents .
What advanced analytical techniques confirm the stereochemical configuration and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals .
- NMR Spectroscopy : Use 2D techniques (COSY, NOESY) to assign stereocenters. For example, NOE correlations between the tert-butyl group and adjacent protons can confirm spatial arrangement .
- Chiral HPLC : Quantify enantiomeric excess using columns like Chiralpak IA/IB, calibrated with known standards .
- Mass Spectrometry (HRMS) : Validate molecular formula (C17H25NO7) and detect impurities .
Note : Purity thresholds ≥97% (as in ) are critical for reproducibility in biological assays .
How should researchers address discrepancies in reaction yields during synthesis of tert-butyl-protected azabicyclo compounds?
Methodological Answer:
Systematically evaluate variables:
- Reagent Quality : Use anhydrous solvents and high-purity reagents (≥98%) to avoid side reactions .
- Temperature Control : Exothermic steps (e.g., Boc deprotection with TFA) require cooling to prevent decomposition .
- Catalyst Screening : Test alternatives like Pd/C for hydrogenation instead of Raney nickel if yields vary .
- Scale-Up Adjustments : Pilot small-scale reactions (1–5 g) before scaling to >50 g, as mixing efficiency impacts stereoselectivity .
Case Study : In , iodolactone dehydroiodination yields varied due to residual moisture; adding molecular sieves improved consistency .
What in vitro assays evaluate the biological activity of this compound, given its structural similarity to tropane alkaloids?
Methodological Answer:
Design assays targeting known tropane alkaloid receptors:
- Neurotransmitter Receptor Binding : Radioligand competition assays (e.g., dopamine D2 or serotonin 5-HT3 receptors) using <sup>3</sup>H-labeled antagonists .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) with MIC values compared to positive controls like ciprofloxacin .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess neuroprotective potential at 1–100 µM concentrations .
Data Interpretation : Cross-reference activity with structurally related compounds (e.g., tropane derivatives in ) to identify SAR trends .
What factors ensure the stability of this compound during storage and experimental use?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber glass vials under inert gas (argon) to prevent oxidation of the hydroxy group .
- Solvent Selection : Avoid polar protic solvents (e.g., water, methanol) that hydrolyze ester groups; use anhydrous DCM or THF for stock solutions .
- Handling Protocols : Purge reaction vessels with nitrogen to minimize moisture ingress during synthesis .
Stability Data : Similar bicyclic compounds showed <5% degradation over 6 months when stored as per above .
How can computational methods aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states for key reactions (e.g., ester hydrolysis) to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide assay design .
- Machine Learning : Train models on PubChem data (e.g., ) to forecast solubility or metabolic stability .
Validation : Compare computational predictions with experimental results (e.g., HPLC retention times) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
